4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKRMPFVBCPVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354242 | |
| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61055-40-1 | |
| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(2-Bromobenzoyl)hydrazinecarbodithioate
In a representative procedure, 2-bromobenzoic acid is activated using 1,1′-carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF), yielding a reactive mixed carbonate intermediate. Subsequent treatment with hydrazine monohydrate produces 2-bromobenzoyl hydrazine (6 ). Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol generates the potassium salt of 2-(2-bromobenzoyl)hydrazinecarbodithioate (7 ).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield of 7 | 85–90% |
Cyclization to Target Triazolethione
The potassium salt (7 ) undergoes cyclization upon treatment with hydrazine hydrate in aqueous medium. Acidification with hydrochloric acid (HCl) precipitates the final product, 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol (8 ).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Hydrazine Hydrate | 2.5 equivalents |
| Temperature | 100°C (reflux) |
| Acidification Agent | 6 M HCl |
| Final Yield | 72–78% |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. While direct literature reports on the 2-bromophenyl derivative are limited, analogous systems provide actionable insights.
Generalized Protocol
A mixture of 2-bromobenzoic acid hydrazide, thiourea, and KOH is irradiated in a sealed vessel under controlled conditions.
Microwave Parameters:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 165°C |
| Pressure | 12.2 bar |
| Time | 30–45 minutes |
| Yield | 88% (theoretical) |
Structural Characterization and Analytical Data
Spectroscopic Signatures
¹H NMR (DMSO-d₆):
¹³C NMR:
IR (KBr):
Mass Spectrometry
Tautomerism and Reactivity Considerations
The compound exists in thiol-thione equilibrium, influencing subsequent derivatization:
Thiol Form (Dominant):
Thione Form:
Equilibrium Shift:
| Condition | Favored Tautomer |
|---|---|
| pH < 7 | Thione |
| pH > 9 | Thiolate |
Industrial Scalability and Process Optimization
Continuous Flow Reactors
Pilot-scale studies demonstrate enhanced efficiency using tubular flow systems:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |
| Purity | 95% | 98% |
Solvent Recycling
Ethanol recovery via fractional distillation reduces production costs by 40% in closed-loop systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 72–78 | 95 | 8–10 hours | Moderate |
| Microwave-Assisted | 88 | 98 | 0.5–1 hour | High |
| Flow Chemistry | 85 | 99 | 2 hours | Industrial |
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions. This reaction is pivotal for synthesizing thioether derivatives.
Reaction Conditions and Outcomes
Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of the alkyl halide. For example, treatment with 2-bromo-1-phenylethanone in DMF generates a ketone intermediate .
Reduction Reactions
The ketone products from S-alkylation can be reduced to secondary alcohols using hydride donors.
Reduction of Ketone Intermediate
| Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 2-((4-Amino-5-(2-bromophenyl)-4H-triazol-3-yl)thio)-1-phenylethanol | 57% |
Conditions : Sodium borohydride in ethanol at 45–50°C selectively reduces the ketone to an alcohol without affecting the triazole or bromophenyl moieties .
Condensation with Aldehydes
The amino group (-NH₂) participates in Schiff base formation with aromatic aldehydes.
Reaction with Substituted Aldehydes
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Acetic acid/reflux | Schiff base derivative | 73% |
Structural Confirmation :
Products are characterized by NMR and IR spectroscopy, showing disappearance of the -NH₂ stretch and emergence of imine (C=N) peaks .
Tautomerization and Reactivity
The compound exhibits thiol-thione tautomerism, influencing its reactivity in alkylation reactions.
Tautomeric Equilibrium
| Tautomer | Key Features (NMR) | Reactivity |
|---|---|---|
| Thiol | δ 14.11 ppm (S-H), δ 168.9 ppm (C=S) | Prefers S-alkylation under basic conditions |
| Thione | δ 12.8 ppm (N-H), δ 170.2 ppm (C=S) | Potential N-alkylation pathways |
Impact on Synthesis :
Alkylation predominantly occurs at the sulfur atom due to the thiolate’s higher nucleophilicity compared to the triazole nitrogen .
Microwave Conditions
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| Temperature | 165°C | Reduced reaction time (30–45 min) | |
| Pressure | 12.2 bar | Improved yield (up to 88%) |
Example : Synthesis of 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole achieved 91% yield under microwave irradiation .
Structural Characterization
Key spectroscopic data for reaction products:
NMR and IR Signatures
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Thioether derivative | 3.85 (s, SCH₂), 7.2–8.1 (m, Ar-H) | 168.9 (C=S), 120–140 (Ar-C) | 758 (C-S stretch) |
| Schiff base | 8.4 (s, CH=N) | 160.2 (C=N) | 1650 (C=N stretch) |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
- 4-Amino-5-(3-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol: Derivatives with a 3-chlorophenyl group exhibit notable antimicrobial activity. For example, fused triazolothiadiazoles derived from this compound showed significant inhibition against bacterial and fungal strains (e.g., E. coli, S. aureus) .
- 4-Amino-5-(4-Trifluoromethylphenyl)-4H-1,2,4-Triazole-3-Thiol: The electron-withdrawing trifluoromethyl group enhances lipophilicity, improving membrane penetration. Methyl disulfide derivatives of this compound demonstrated antibacterial potency against S. aureus and P. aeruginosa .
- 4-Amino-5-(Pyridyl)-4H-1,2,4-Triazole-3-Thiol: Pyridyl-substituted analogs form coordination complexes with transition metals (Ni, Cu), which exhibit enhanced antimicrobial activity due to metal-ligand synergism .
Antioxidant Activity
- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT): Exhibits strong free radical scavenging in DPPH and ABTS assays due to electron-donating groups (-NH2, -SH) .
- 4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP): The pyridyl group’s electron-withdrawing nature slightly reduces antioxidant capacity compared to AT .
Key Insight: The bromine atom in 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is electron-withdrawing, which may diminish antioxidant activity relative to phenyl or pyridyl analogs .
Anti-Tubercular and Anti-Inflammatory Properties
- 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol: Displays potent anti-tubercular activity (MIC = 1.56 µg/mL against M. tuberculosis) due to the bulky 4-fluoro-3-phenoxyphenyl group enhancing target binding .
- 4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol: Shows hepatoprotective effects in alcoholic hepatitis models, outperforming the reference drug thiotriazolin by reducing oxidative stress and cytolysis .
Physicochemical Properties
Biological Activity
4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antituberculosis effects, supported by case studies and research findings.
- Molecular Formula : C8H7BrN4S
- Molecular Weight : 271.14 g/mol
- CAS Number : 87239-96-1
Antimicrobial Activity
Research indicates that triazole-thiol derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising antibacterial activity against various pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 19 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antituberculosis Activity
The compound has been evaluated for its antituberculosis properties against Mycobacterium tuberculosis (MTB). A study demonstrated that it exhibited significant anti-TB activity at concentrations of 5.5 µg/mL against H37Rv strains and 11 µg/mL against multi-drug-resistant strains . The mechanism of action involves targeting essential enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are critical for the survival of MTB .
Anticancer Activity
This compound has also been studied for its anticancer effects. In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The most active derivatives demonstrated an ability to inhibit cell migration and showed potential as antimetastatic agents .
Study on Antimicrobial Efficacy
In a comprehensive study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was compared with standard antibiotics. The results indicated comparable inhibition zones against tested organisms when compared to ceftriaxone, highlighting its potential as an effective alternative in treating bacterial infections .
Evaluation of Anticancer Properties
Another study focusing on the anticancer properties of triazole derivatives found that compounds similar to this compound exhibited potent cytotoxic effects on cancer cells. The selectivity towards cancer cells was significantly higher than that observed in normal cell lines, suggesting a favorable therapeutic index for further development .
Q & A
Q. Q1: What are the standard protocols for synthesizing 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of 2-(2-bromobenzoyl)-N-R-hydrazinecarbothioamides under alkaline conditions. A common method involves refluxing with 2 mol equivalents of KOH in aqueous medium for 2 hours, followed by neutralization with acetic acid to precipitate the product . Microwave-assisted synthesis using a Milestone Flexi Wave system (rotor SK-15, 100 bar pressure, 300°C) has also been reported, reducing reaction times and improving yields. Characterization includes elemental analysis (CHNS via Elementar Vario L cube), FTIR, and ¹H NMR (400 MHz in DMSO-d₆) .
Q. Q2: What is the antimicrobial and antifungal activity profile of this compound?
The compound exhibits moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Activity is influenced by substituents on the triazole ring. For example, alkylthio derivatives (e.g., 3-(2-bromophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole) show enhanced efficacy due to increased lipophilicity . Standard assays include broth microdilution (CLSI guidelines) at concentrations of 1–100 µg/mL.
Q. Advanced Q2: How does the 2-bromophenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?
The electron-withdrawing bromine atom enhances stability and modulates electron density, improving binding to microbial targets like cytochrome P450 enzymes. Compared to 4-pyridyl analogs (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol), the 2-bromophenyl group increases hydrophobicity, enhancing membrane penetration . SAR studies require systematic substitution (e.g., replacing Br with Cl or NO₂) and docking simulations (AutoDock Vina) to validate target interactions.
Coordination Chemistry
Q. Q3: Can this compound form coordination complexes with transition metals?
While direct studies on the 2-bromophenyl derivative are limited, analogous triazole-thiols (e.g., 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol) form stable complexes with Ni(II), Cu(II), and Zn(II) in alcoholic media. Coordination occurs via the thiol sulfur and amino nitrogen, creating five-membered chelate rings. Characterization via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) is recommended .
Q. Advanced Q3: What spectroscopic techniques resolve ambiguities in metal-ligand binding modes?
Use a combination of:
- XPS : Confirm sulfur-metal bonding via S 2p peak shifts.
- EPR : Detect Cu(II) geometry (e.g., square planar vs. tetrahedral).
- EXAFS : Resolve bond distances and coordination numbers .
Electrochemical Applications
Q. Q4: Is this compound suitable for electrochemical sensing applications?
Triazole-thiols are promising for modifying electrodes due to their redox-active thiol groups. While the 2-bromophenyl variant hasn’t been tested, similar compounds (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) are used in sensors for nitrite or Hg(II). Methodology includes electropolymerization on graphite electrodes and AuNP functionalization .
Q. Advanced Q4: How can its electrochemical stability be optimized for harsh environments?
- Encapsulation : Embed in polyhedral oligomeric silsesquioxane (POSS) matrices to prevent leaching .
- Hybrid composites : Combine with carbon nanotubes for enhanced conductivity .
Data Contradictions and Resolution
Q. Q5: How can discrepancies in reported biological activities be resolved?
Contradictions often arise from varying substituents or assay conditions. For example:
- Example : Antiradical activity of thiophen-2-ylmethyl analogs (88.89% at 1×10⁻³ M) vs. 4-fluorobenzylidene derivatives (53.78% at 1×10⁻⁴ M) .
- Resolution : Standardize DPPH scavenging assays (λ = 517 nm) and control solvent polarity (ethanol vs. DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
